{[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-pyrazol-4-yl](phenyl)methyl}propanedinitrile
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Overview
Description
[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-pyrazol-4-ylmethyl]malononitrile is a complex organic compound that features a unique combination of thiazole, pyrazole, and malononitrile moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-pyrazol-4-ylmethyl]malononitrile typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction followed by Michael addition. For instance, the reaction between 4-methoxy/3-nitrobenzaldehydes and barbituric/thiobarbituric/1,3-dimethylbarbituric acid/3-methyl-1-phenyl-2-pyrazoline-5-one forms an alkene, which then undergoes Michael addition in the presence of L-proline as a catalyst using ethanol as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-pyrazol-4-ylmethyl]malononitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-pyrazol-4-ylmethyl]malononitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .
Biology and Medicine
This compound has shown potential in medicinal chemistry, particularly in the development of anticancer agents. Studies have demonstrated its efficacy against certain cancer cell lines, making it a promising candidate for further drug development .
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of [3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-pyrazol-4-ylmethyl]malononitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to [3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-pyrazol-4-ylmethyl]malononitrile include other thiazole and pyrazole derivatives, such as:
Thiazole derivatives: These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Pyrazole derivatives: These compounds also exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.
Uniqueness
What sets [3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-pyrazol-4-ylmethyl]malononitrile apart is its unique combination of thiazole, pyrazole, and malononitrile moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and advanced materials.
Properties
Molecular Formula |
C23H17N5OS |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-4H-pyrazol-4-yl]-phenylmethyl]propanedinitrile |
InChI |
InChI=1S/C23H17N5OS/c1-15-20(21(18(12-24)13-25)17-10-6-3-7-11-17)22(29)28(27-15)23-26-19(14-30-23)16-8-4-2-5-9-16/h2-11,14,18,20-21H,1H3 |
InChI Key |
PNDYBHBJLRGCNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1C(C2=CC=CC=C2)C(C#N)C#N)C3=NC(=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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